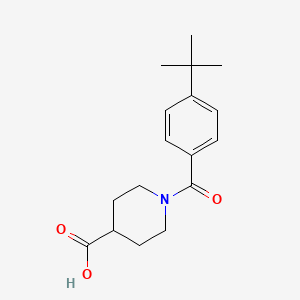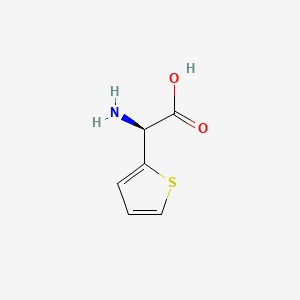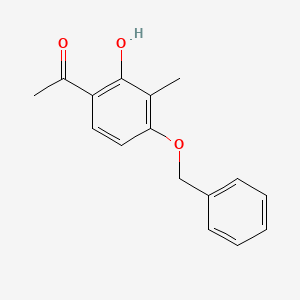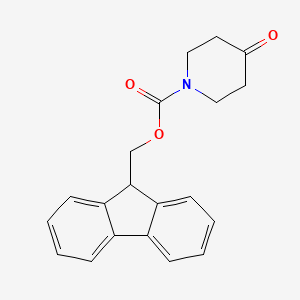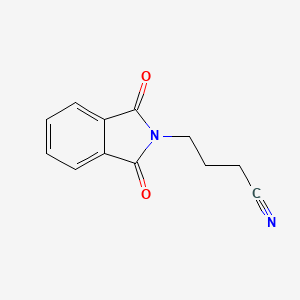
2-(4-Isopropoxyphenyl)acetic acid
Übersicht
Beschreibung
2-(4-Isopropoxyphenyl)acetic acid is a chemical compound that is related to various research studies in the field of organic chemistry. Although the specific compound is not directly mentioned in the provided papers, the studies involve similar compounds with isopropoxyphenyl groups and acetic acid derivatives, which can provide insights into the properties and reactivity of 2-(4-Isopropoxyphenyl)acetic acid.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation and hydrolysis reactions. For instance, [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid was synthesized through the hydrolysis of its corresponding acetonitrile precursor . Similarly, the synthesis of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid involved the preparation of racemic 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid followed by hydrolysis using bacterial species as biocatalysts . These methods suggest that the synthesis of 2-(4-Isopropoxyphenyl)acetic acid could also be achieved through related synthetic routes, possibly involving the use of isopropoxyphenyl precursors and subsequent hydrolysis or acylation steps.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Isopropoxyphenyl)acetic acid is characterized by the presence of stereogenic centers, which can lead to the formation of different stereoisomers. The study of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid revealed that the compound possesses two stereogenic centers, and the absolute configuration of all isomers was determined using NMR spectroscopy . This indicates that if 2-(4-Isopropoxyphenyl)acetic acid also contains stereogenic centers, similar analytical techniques could be employed to elucidate its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of compounds with acetic acid moieties and isopropoxyphenyl groups can be quite diverse. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid was used as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This demonstrates that acetic acid derivatives can participate in catalytic cycles and facilitate transformations in other molecules. Therefore, 2-(4-Isopropoxyphenyl)acetic acid may also be involved in similar chemical reactions, potentially acting as a catalyst or a reactive intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives are influenced by their functional groups and molecular structure. The high-performance liquid chromatographic method described for the determination of [3,4-di-(4-methoxyphenyl)-5-isoxazolyl]acetic acid and its metabolites suggests that such compounds have specific chromatographic behaviors and can be detected at low concentrations in biological samples . This implies that 2-(4-Isopropoxyphenyl)acetic acid may also be amenable to chromatographic analysis, and its physical properties such as solubility and stability could be similar to those of related compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Applications
- [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a derivative of 2-(4-Isopropoxyphenyl)acetic acid, has been synthesized and used to produce new amides and 1-acylpyrazole. This involves interactions with various amines and pyrazole, showing its potential in the creation of novel compounds (Arutjunyan et al., 2013).
Chiral Auxiliary Applications
- 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been investigated as a versatile chiral phosphonic auxiliary. Its potential as a chiral derivatizing agent for amines and alcohols is notable, offering avenues for research in stereoselective synthesis (Majewska, 2019).
Antimicrobial Properties
- 1,3,4-Thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities. This indicates potential applications of the acid in developing antimicrobial agents (Noolvi et al., 2016).
Environmental Applications
- The use of wet peroxide oxidation (WPO) in the degradation of acetic acids, including derivatives similar to 2-(4-Isopropoxyphenyl)acetic acid, has been studied. This highlights its role in environmental clean-up processes, particularly in the degradation of hazardous substances (Okawa et al., 2005).
Catalytic Applications
- [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, a compound structurally related to 2-(4-Isopropoxyphenyl)acetic acid, has been developed as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This suggests potential catalytic applications for similar acetic acid derivatives (Yakura et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-propan-2-yloxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZQMZKFNJPYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355406 | |
| Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxyphenyl)acetic acid | |
CAS RN |
55784-07-1 | |
| Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)
